molecular formula C15H16N2OS B2719024 4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 303755-81-9

4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2719024
CAS RN: 303755-81-9
M. Wt: 272.37
InChI Key: XGKKSRFEWGSTEN-UHFFFAOYSA-N
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Description

4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study reported the synthesis of similar compounds, where the central 2-aminothiazole core was maintained, but the overall structure was shrunk to obtain simpler molecules with more suitable drug-like properties . Another study reported the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central 2-aminothiazole core . The structure also includes a 4-methyl group and a benzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reactions are typically carried out under controlled conditions to ensure the correct product is formed .


Physical And Chemical Properties Analysis

This compound is a light brown solid with a yield of 76%. It has a melting point of 210–212°C. Its IR (KBr) ν max is 3370.58, 1414.54, 1603.84, 2946.17 cm−1 .

Scientific Research Applications

Future Directions

Future research on this compound could focus on further optimizing its structure to improve its drug-like properties . Additionally, more studies are needed to fully understand its mechanism of action and potential applications .

properties

IUPAC Name

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h6-9H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKSRFEWGSTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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